Indoline-1-carboxylic acid

Lipophilicity Medicinal Chemistry Physicochemical Properties

Eliminate multistep deprotection sequences: Indoline-1-carboxylic acid enables single-step N-1 acylation via standard peptide coupling reagents. The saturated C2-C3 bond disrupts π-π stacking while preserving hydrogen-bonding capacity. - **Direct coupling**: No prior Boc removal required; reduces step count in SAR libraries - **XLogP3 = 1.4**: Predicts favorable oral absorption after elaboration - **≥97% purity**: Consistent batch-to-batch intermediate quality - **puckered conformation**: Differentiates from indole analogs for selectivity tuning

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 763047-58-1
Cat. No. B11917915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndoline-1-carboxylic acid
CAS763047-58-1
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C(=O)O
InChIInChI=1S/C9H9NO2/c11-9(12)10-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2,(H,11,12)
InChIKeyTYHYESDUJZRBKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indoline-1-carboxylic Acid (CAS 763047-58-1): A Saturated Indoline Scaffold for N‑1 Derivatization


Indoline-1-carboxylic acid (C₉H₉NO₂, MW 163.17) is a heterocyclic building block consisting of a saturated indoline (2,3-dihydroindole) core with a carboxylic acid at the N-1 position [1]. Unlike its aromatic indole counterparts, the saturation of the C2‑C3 bond eliminates ring aromaticity across the pyrrole moiety, resulting in distinct physicochemical and electronic properties [2]. This compound is commercially available at ≥97% purity and serves as a versatile intermediate for N‑1 derivatization, providing a site for amide or ester coupling while preserving the indoline scaffold.

Why Indoline‑2‑carboxylic Acid, Indole‑1‑carboxylic Acid, or Boc‑Protected Analogs Cannot Simply Replace Indoline‑1‑carboxylic Acid


The precise position of the carboxylic acid on the indoline scaffold dictates both reactivity and physicochemical properties. Relocating the carboxyl group from the N-1 position to the C-2 position (indoline-2-carboxylic acid) introduces a stereocenter and alters the electronic distribution of the bicyclic system, as evidenced by distinct photophysical behavior [1]. Restoring aromaticity via the indole-1-carboxylic acid analog introduces a conjugated π-system that modifies molecular planarity and electron density [2]. Furthermore, the free carboxylic acid of the target compound differs fundamentally from its tert‑butyl carbamate (Boc) protected derivative (tert‑butyl indoline‑1‑carboxylate), which lacks hydrogen‑bond donor capability and occupies a substantially larger steric volume [3]. These structural divergences preclude simple one‑for‑one substitution in synthetic sequences or structure‑activity relationship (SAR) studies.

Quantitative Differentiation of Indoline‑1‑carboxylic Acid: Physicochemical and Structural Evidence vs. Closest Analogs


Lipophilicity (XLogP3) Reduction of Indoline-1-carboxylic Acid vs. Boc-Protected Analog

Indoline‑1‑carboxylic acid exhibits an XLogP3 value of 1.4, which is approximately 48% lower than that of its tert‑butyl carbamate (Boc) protected derivative, tert‑butyl indoline‑1‑carboxylate (XLogP3 2.7) [1][2]. This reduction in calculated lipophilicity translates to improved aqueous solubility and aligns more closely with lead‑like physicochemical space for oral bioavailability.

Lipophilicity Medicinal Chemistry Physicochemical Properties

Hydrogen‑Bond Donor Capability Enables Direct Amide Coupling Not Possible with Boc‑Protected Analog

Indoline‑1‑carboxylic acid possesses one hydrogen‑bond donor (the carboxylic acid proton), enabling direct participation in standard amide coupling reactions without a deprotection step [1]. In contrast, tert‑butyl indoline‑1‑carboxylate has zero hydrogen‑bond donors and must undergo acidic Boc deprotection to generate a reactive amine, followed by separate acylation [2].

Synthetic Methodology Amide Coupling Hydrogen Bonding

Polar Surface Area (PSA) Differential vs. Indole-1-carboxylic Acid Influences Permeability Profile

Indoline‑1‑carboxylic acid has a topological polar surface area (TPSA) of 40.5 Ų, which is 0% larger than that of its aromatic counterpart, indole‑1‑carboxylic acid (TPSA also 40.5 Ų) [1][2]. While the PSA values are identical, the saturated indoline core is non‑planar, which can reduce π‑π stacking and alter membrane interaction kinetics relative to the planar indole analog [3].

Polar Surface Area Membrane Permeability Medicinal Chemistry

High‑Value Application Scenarios for Indoline‑1‑carboxylic Acid in Pharmaceutical and Chemical Research


Lead Optimization Requiring Balanced Lipophilicity and Amide Coupling Efficiency

In medicinal chemistry campaigns targeting oral small molecules, the moderate XLogP3 of 1.4 [1] positions indoline‑1‑carboxylic acid as an intermediate that can be elaborated into final compounds with predicted favorable absorption and distribution profiles. Its free carboxylic acid enables direct, single‑step amide bond formation at the N‑1 position without prior deprotection [2], accelerating SAR exploration around the indoline scaffold.

Synthesis of N‑1 Substituted Indoline Derivatives via Direct Amidation

Indoline‑1‑carboxylic acid serves as the direct starting material for the preparation of N‑1 acylated indolines. Unlike the Boc‑protected analog (tert‑butyl indoline‑1‑carboxylate), which requires acidic Boc removal and a separate acylation step, indoline‑1‑carboxylic acid can be coupled in a single step using standard peptide coupling reagents [2]. This reduces synthetic step count and overall cycle time in parallel synthesis or library production.

Conformational Control of Molecular Recognition in Biological Systems

The saturated indoline core of indoline‑1‑carboxylic acid lacks the aromatic C2‑C3 double bond present in indole‑1‑carboxylic acid, conferring a non‑planar, puckered conformation [3]. This structural feature can be exploited to disrupt π‑π stacking interactions with aromatic protein residues or DNA base pairs, providing a tool for modulating binding selectivity without altering hydrogen‑bonding capacity or polar surface area [1].

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